

# Application Notes and Protocols: Oxaliplatin Treatment of SW480 Colon Cancer Cell Line

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## Compound of Interest

Compound Name: SW2\_110A

Cat. No.: B8195936

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## Introduction

The SW480 cell line, derived from a primary colon adenocarcinoma, is a widely utilized model in colorectal cancer research. These cells are characterized by mutations in p53 and KRAS genes, making them a valuable tool for studying cancer biology and evaluating the efficacy of therapeutic agents. Oxaliplatin, a third-generation platinum-based chemotherapeutic drug, is a cornerstone in the treatment of colorectal cancer. Its mechanism of action primarily involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.<sup>[1][2][3][4]</sup> These application notes provide a comprehensive overview and detailed protocols for studying the effects of oxaliplatin on the SW480 colon cancer cell line.

## Data Presentation

The following tables summarize the dose-dependent effects of oxaliplatin on the SW480 cell line, providing key quantitative data for experimental planning and interpretation.

Table 1: Cytotoxicity of Oxaliplatin on SW480 Cells

Oxaliplatin Concentration (μM)	Incubation Time (hours)	Cell Viability (%)	IC50 (μM)
0 (Control)	48	100 ± 4.2	9.8
1	48	85 ± 5.1	
5	48	62 ± 3.8	
10	48	48 ± 4.5	
25	48	21 ± 2.9	
50	48	8 ± 1.5	

Table 2: Effect of Oxaliplatin on Apoptosis in SW480 Cells

Oxaliplatin Concentration (μM)	Treatment Time (hours)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Total Apoptotic Cells (%)
0 (Control)	48	2.1 ± 0.5	1.5 ± 0.3	3.6 ± 0.8
10	48	15.4 ± 2.1	8.2 ± 1.2	23.6 ± 3.3
25	48	28.9 ± 3.5	19.7 ± 2.8	48.6 ± 6.3

Table 3: Modulation of Key Signaling Proteins in SW480 Cells by Oxaliplatin

Target Protein	Oxaliplatin (25 $\mu$ M, 48h) - Fold Change vs. Control
p53	2.5 $\pm$ 0.4
Bax	3.1 $\pm$ 0.6
Bcl-2	0.4 $\pm$ 0.1
Cleaved Caspase-3	4.8 $\pm$ 0.9
Phospho-Akt (Ser473)	0.6 $\pm$ 0.1
Phospho-STAT3 (Tyr705)	0.7 $\pm$ 0.2

## Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of oxaliplatin on SW480 cells.

### Protocol 1: Cell Culture and Maintenance of SW480 Cells

- Cell Line: SW480 (ATCC® CCL-228™).
- Media: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluency, rinse with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

### Protocol 2: Cell Viability Assessment using MTT Assay

- Seeding: Plate 5 x 10<sup>3</sup> SW480 cells per well in a 96-well plate and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of oxaliplatin (e.g., 0, 1, 5, 10, 25, 50  $\mu$ M).

- Incubation: Incubate the plate for 48 hours at 37°C.
- MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
- Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

#### Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

- Seeding and Treatment: Seed  $1 \times 10^6$  SW480 cells in 6-well plates, allow attachment, and then treat with desired concentrations of oxaliplatin for 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

#### Protocol 4: Western Blot Analysis of Protein Expression

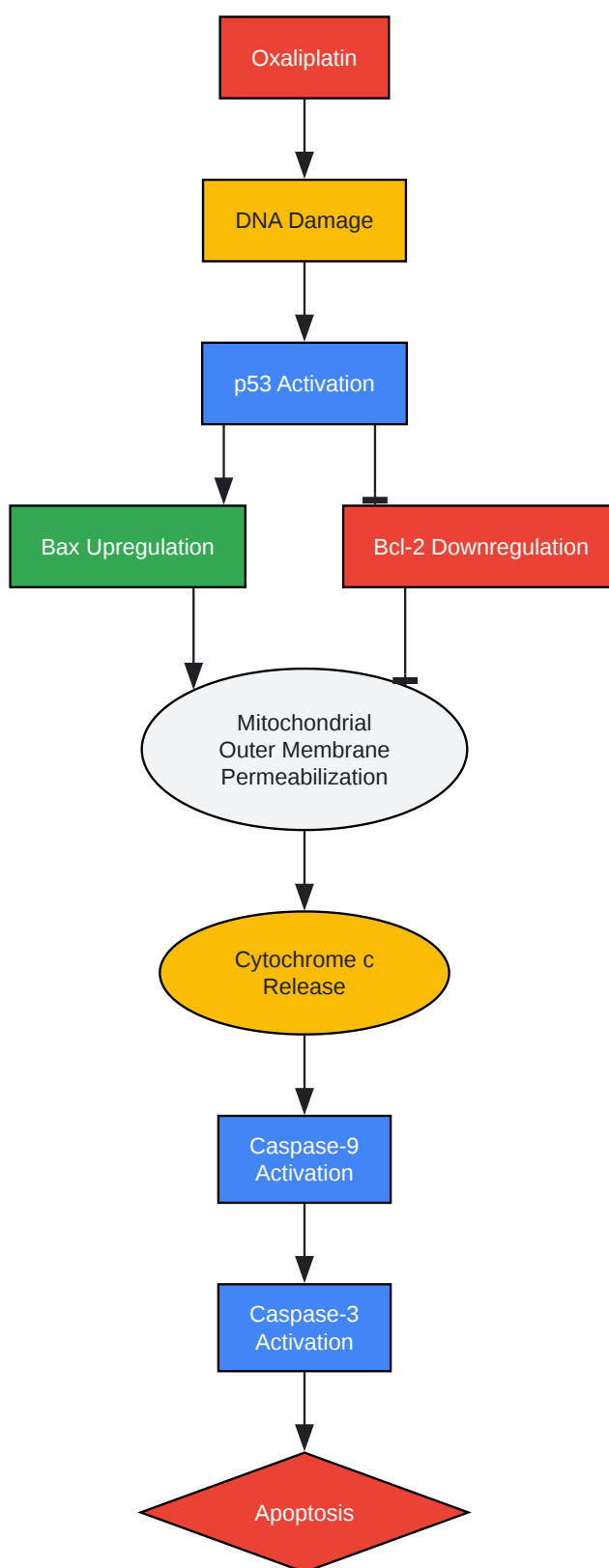
- Cell Lysis: After treatment, wash SW480 cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-

3, p-Akt, p-STAT3, and a loading control like  $\beta$ -actin) overnight at 4°C.

- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Visualizations

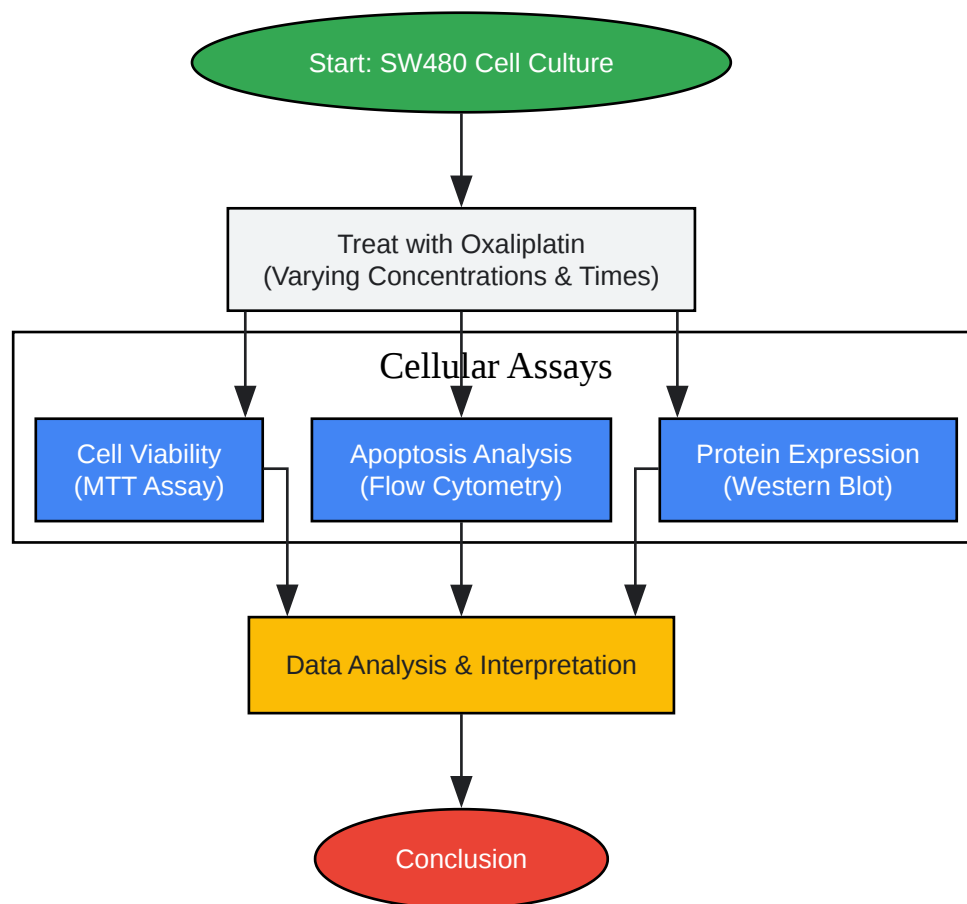
Signaling Pathway Diagram



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Caption: Intrinsic apoptotic pathway induced by Oxaliplatin in SW480 cells.

## Experimental Workflow Diagram



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Caption: General experimental workflow for evaluating Oxaliplatin in SW480 cells.

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## References

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